Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside
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Overview
Description
Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside is a chemical compound with the molecular formula C28H32O6 and a molecular weight of 464.55 g/mol . It is a derivative of D-galactopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are substituted with benzyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside typically involves the benzylation of D-galactopyranoside. The process includes the protection of hydroxyl groups followed by selective deprotection and benzylation . The reaction conditions often involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: The compound can be reduced to remove the benzyl groups, reverting to the original hydroxyl groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: D-galactopyranoside.
Substitution: Various substituted galactopyranosides depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and as a building block for glycosylation reactions.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside primarily involves its role as a glycosyl donor or acceptor in glycosylation reactions. The benzyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions. Upon deprotection, the compound can participate in forming glycosidic bonds, which are crucial in the synthesis of oligosaccharides and glycoconjugates .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4-Tri-O-benzyl-D-glucopyranoside: Similar structure but derived from glucose instead of galactose.
Methyl 2,3,4,6-Tetra-O-benzyl-D-galactopyranoside: Contains an additional benzyl group at position 6.
Methyl 2,3,4-Tri-O-benzyl-D-mannopyranoside: Derived from mannose with similar benzyl substitutions.
Uniqueness
Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside is unique due to its specific substitution pattern on the galactose moiety, which imparts distinct reactivity and selectivity in glycosylation reactions. This makes it particularly valuable in the synthesis of galactose-containing oligosaccharides and glycoconjugates .
Properties
IUPAC Name |
[(2R,3S,4S,5R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25+,26+,27-,28?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKYEUQDXDKNDX-PBVUBXADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858098 |
Source
|
Record name | Methyl 2,3,4-tri-O-benzyl-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641635-63-4 |
Source
|
Record name | Methyl 2,3,4-tri-O-benzyl-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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